molecular formula C23H31N3O3S B2842618 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 946343-65-3

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2842618
CAS RN: 946343-65-3
M. Wt: 429.58
InChI Key: OEURIJMSZMXLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide, also known as MIPT, is a novel chemical compound that has been studied for its potential use in scientific research. MIPT is a member of the phenethylamine and tryptamine classes of compounds, which are known for their psychoactive properties. However, MIPT is not intended for human consumption and should only be used in laboratory settings.

Scientific Research Applications

Cognitive Enhancement

Compounds structurally related to 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide have been investigated for their cognitive enhancing properties. For instance, a study demonstrated that a selective 5-HT6 receptor antagonist showed potential in reversing age-dependent deficits in water maze spatial learning and improving cognitive functions, suggesting a role in treating cognitive deficits such as those seen in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Cerebral Vasospasm Prevention

Another area of application is in the prevention of cerebral vasospasm following subarachnoid hemorrhage, a severe complication that can lead to delayed cerebral ischemia. Research on endothelin receptor antagonists has shown promise in preventing this condition, highlighting the potential therapeutic utility of related sulfonamide compounds in vascular disorders (Zuccarello et al., 1996).

Treatment of Idiopathic Pulmonary Fibrosis

Phosphatidylinositol 3-kinase inhibitors, with a chemical backbone similar to the compound , have been explored for the treatment of idiopathic pulmonary fibrosis and cough. This suggests potential research applications of similar compounds in respiratory diseases and their underlying mechanisms (Norman, 2014).

Antiproliferative Activity

Derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. This research indicates the potential of structurally related compounds in the development of new anticancer agents (Motavallizadeh et al., 2014).

Enzyme Inhibition

Compounds with similar structures have been evaluated for their enzyme inhibitory activities, including carbonic anhydrase and acetylcholinesterase inhibitors, suggesting applications in the treatment of conditions like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).

properties

IUPAC Name

4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-25-15-12-19-16-18(6-11-22(19)25)23(26-13-4-3-5-14-26)17-24-30(27,28)21-9-7-20(29-2)8-10-21/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEURIJMSZMXLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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